(R)-Methyl 4-aminopentanoate
CAS No.:
Cat. No.: VC20307727
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13NO2 |
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Molecular Weight | 131.17 g/mol |
IUPAC Name | methyl (4R)-4-aminopentanoate |
Standard InChI | InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
Standard InChI Key | NHMQROWVIOFGNH-RXMQYKEDSA-N |
Isomeric SMILES | C[C@H](CCC(=O)OC)N |
Canonical SMILES | CC(CCC(=O)OC)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(R)-Methyl 4-aminopentanoate is the methyl ester derivative of (R)-4-aminopentanoic acid, a γ-amino acid with a five-carbon backbone. Its IUPAC name is methyl (4R)-4-aminopentanoate, and it shares structural homology with glutamic acid derivatives. Key physicochemical properties include :
Property | Value |
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Molecular formula | |
Molecular weight | 131.17 g/mol |
CAS registry | 753414-65-2 |
Stereochemistry | (R)-configuration |
The ester functional group at the terminal carboxyl enhances lipid solubility compared to the parent acid, facilitating membrane permeability in drug delivery systems .
Stereochemical Significance
The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart. Computational docking studies of homologous enzymes reveal that the (R)-configuration allows optimal hydrogen bonding with catalytic residues like Lys116 and Asn348 in engineered glutamate dehydrogenases (GDHs) . This stereospecific interaction is critical for its role as a substrate in asymmetric biocatalysis.
Synthetic Methodologies
Enzymatic Reductive Amination
The most efficient route involves a dual-enzyme system coupling engineered Escherichia coli glutamate dehydrogenase (EcGDH) with Bacillus subtilis formate dehydrogenase (BsFDH) :
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Substrate: Levulinic acid (LA), a biomass-derived ketone.
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Enzyme Engineering:
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Cofactor Regeneration: BsFDH recycles NADPH using formate, minimizing cofactor costs.
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Temperature: 45°C
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pH: 8.0
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Substrate loading: 0.4 M LA
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Conversion: >97% in 11 h
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Enantiomeric excess: >99% ee
This system’s atom economy (82%) and byproduct profile (inorganic carbonate) make it industrially scalable .
Chemical Synthesis Challenges
Traditional chemical routes suffer from poor stereocontrol. For example, LA reductive amination with Raney nickel catalysts yields racemic mixtures, necessitating costly chiral separations . Enzymatic methods circumvent these issues, though esterification of (R)-4-aminopentanoic acid to the methyl ester remains understudied in the literature.
Pharmaceutical and Industrial Applications
Neuromodulatory Agents
(R)-4-Aminopentanoic acid (the hydrolyzed form of the ester) is a precursor to Gly-Pro-Glu (GPE*) analogues, which show neuroprotective effects in Alzheimer’s and Parkinson’s disease models . The methyl ester’s improved bioavailability enhances blood-brain barrier penetration, making it a promising prodrug candidate.
Peptidomimetics
Incorporating (R)-methyl 4-aminopentanoate into peptides confers resistance to proteolytic degradation while maintaining α-helix stability . This property is exploited in antimicrobial peptides and hormone analogs.
Muscarinic Receptor Agonists
The compound’s γ-amino backbone aligns with the pharmacophore of M4 receptor agonists, potential therapeutics for schizophrenia and cognitive disorders .
Analytical Characterization
Structural Elucidation
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular integrity. The methyl ester’s -NMR spectrum shows characteristic singlet peaks at δ 3.65 (COOCH3) and δ 1.45 (NH2) .
Environmental and Regulatory Considerations
Green Chemistry Metrics
The enzymatic route boasts an E-factor of 0.18 (kg waste/kg product), surpassing traditional methods (E-factor >5) . Lifecycle assessments favor biomass-derived LA over petrochemical feedstocks.
Regulatory Status
As an investigational compound, (R)-methyl 4-aminopentanoate lacks FDA approval. Current Good Manufacturing Practice (cGMP) production requires stringent control of enantiomeric purity (>99% ee) .
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